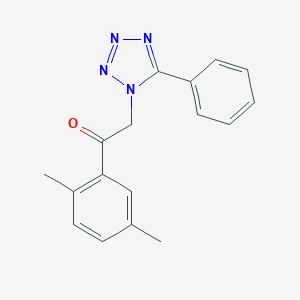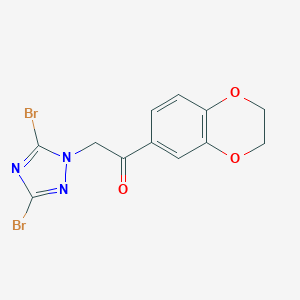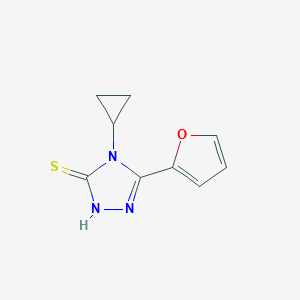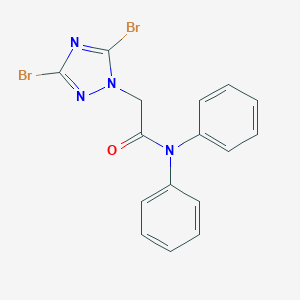
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide, also known as PBN, is a stable nitroxide radical widely used in scientific research. PBN is a unique compound that possesses antioxidant properties, making it a valuable tool for investigating oxidative stress-related diseases.
Mecanismo De Acción
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) in biological systems. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can also inhibit lipid peroxidation, which is a process that damages cell membranes and leads to cell death. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant properties.
Biochemical and Physiological Effects
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have a range of biochemical and physiological effects. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can reduce oxidative stress in cells and tissues, which can lead to improved cellular function and reduced inflammation. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has several advantages for lab experiments. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is a stable compound that can be easily synthesized and purified. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is also relatively non-toxic, which makes it a safe compound to use in biological systems. However, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has some limitations for lab experiments. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can interfere with some assays that measure ROS levels, which may lead to inaccurate results. In addition, N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
For research on N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide include the development of N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide analogs, investigation of its role in aging and age-related diseases, and its potential therapeutic applications for neurodegenerative diseases.
Métodos De Síntesis
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide is synthesized by reacting 2-mercaptobenzothiazole with nitrosyl chloride. The reaction is carried out in the presence of an organic base, such as triethylamine, and a solvent, such as chloroform or dichloromethane. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been used in a wide range of scientific research applications, including neuroprotection, cancer therapy, and cardiovascular disease. N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide has been shown to protect the brain from ischemic injury, reduce oxidative stress in cancer cells, and improve cardiovascular function in animal models.
Propiedades
Nombre del producto |
N-phenyl-N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Fórmula molecular |
C16H16N2O2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,1-dioxo-N-phenyl-N-propyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-2-12-18(13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)21(19,20)17-16/h3-11H,2,12H2,1H3 |
Clave InChI |
YBIKCPKJDVVSEP-UHFFFAOYSA-N |
SMILES |
CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canónico |
CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)

![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)